3-(5-chloro-1H-indole-3-carbonyl)aniline is a compound classified as an indole derivative, which is significant due to its diverse biological activities and potential therapeutic applications. Indole derivatives are extensively studied in medicinal chemistry for their roles in various biological processes and their utility in drug development. This specific compound features a chloro substituent at the 5-position of the indole ring, which may influence its reactivity and biological properties .
The compound can be synthesized through various chemical methods involving the formation of the indole ring, chlorination, and subsequent coupling with aniline. Its synthesis is typically explored in academic and industrial research settings focused on developing new pharmaceuticals and understanding the mechanisms of action of indole derivatives .
The synthesis of 3-(5-chloro-1H-indole-3-carbonyl)aniline generally involves several key steps:
The synthesis often requires careful control of reaction conditions to optimize yield and purity. Industrial methods may utilize continuous flow processes for enhanced efficiency and scalability.
The molecular structure of 3-(5-chloro-1H-indole-3-carbonyl)aniline consists of an indole ring substituted at the 5-position with a chlorine atom and a carbonyl group linked to an aniline moiety. The structural formula can be represented as follows:
Key molecular data include:
3-(5-chloro-1H-indole-3-carbonyl)aniline can participate in several chemical reactions:
The mechanism of action for 3-(5-chloro-1H-indole-3-carbonyl)aniline is primarily linked to its interaction with specific molecular targets involved in biological pathways. Research indicates that it may exhibit antiviral, anticancer, and antimicrobial properties, potentially through inhibition of key enzymes or receptors within these pathways .
3-(5-chloro-1H-indole-3-carbonyl)aniline has several scientific applications:
The indole scaffold has been a cornerstone of medicinal chemistry since Adolf von Baeyer's seminal synthesis in 1866 [3]. Early investigations focused on natural indole alkaloids like indigo dye and tryptophan, but the 20th century witnessed purposeful diversification into synthetic derivatives. The Fischer indole synthesis (1883) enabled systematic access to novel structures, accelerating pharmacological exploration [2]. A transformative milestone emerged in the 1930s–1950s with the discovery of serotonin (5-hydroxytryptamine), revealing indole's intrinsic role in human neurophysiology and catalyzing interest in indole-based neuroactive agents [3].
The late 20th century saw indoles transition into clinical therapeutics. Indomethacin (1963), a potent anti-inflammatory indole acetic acid derivative, validated the scaffold's druggability. Subsequent breakthroughs included the migraine drug sumatriptan (1991) and the anticancer kinase inhibitor sunitinib (2006) [2] [7]. Chlorinated indoles gained prominence with CP-320626, a 5-chloroindole-2-carboxamide derivative identified as a potent glycogen phosphorylase inhibitor (IC₅₀ = 0.7 μM) for type 2 diabetes management [9]. The 2015 FDA approval of osimertinib, a third-generation EGFR inhibitor featuring a 5-chloroindole core, underscored the scaffold's relevance in targeted oncology therapies [8]. Contemporary research leverages combinatorial chemistry and computational design to expand indole libraries, particularly for antimicrobial and metabolic disease applications [10].
Table 1: Evolution of Key Indole-Based Drugs
Compound (Year) | Core Indole Structure | Therapeutic Area | Significance |
---|---|---|---|
Indomethacin (1963) | 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Inflammation/NSAID | First major synthetic indole drug |
Sumatriptan (1991) | 5-(Methylaminosulfonyl)-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | Migraine (5-HT₁ agonist) | Validated indole modulation of serotonergic pathways |
Sunitinib (2006) | N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | Oncology (multi-targeted TKI) | Demonstrated indole's kinase inhibitor potential |
Osimertinib (2015) | 5-Chloro-N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)pyrimidine-2-carboxamide | Oncology (EGFR T790M inhibitor) | Approved drug exploiting chloroindole specificity |
CP-320626 (2002) | 5-Chloro-1H-indole-2-carboxylic acid [(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(phenylmethyl)ethyl]amide | Type 2 Diabetes (Glycogen Phosphorylase Inhibitor) | Established chloroindole-carboxamide as metabolic disease pharmacophore |
The indole nucleus—a fusion of benzene and pyrrole rings—confers unique electronic and steric properties essential for bioactivity. Its bicyclic system provides planarity that facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the pyrrole NH serves as a hydrogen bond donor critical for molecular recognition [3] [6]. The electron-rich C3 position is highly nucleophilic, enabling electrophilic substitutions that diversify pharmacophore design. Chlorination at C5, as in 3-(5-chloro-1H-indole-3-carbonyl)aniline, enhances several properties:
The carboxamide linkage in 3-(5-chloro-1H-indole-3-carbonyl)aniline exemplifies a strategic functionalization. This group acts as a versatile hydrogen-bonding module, engaging in both donor (N–H) and acceptor (C=O) interactions. In glycogen phosphorylase inhibitors, X-ray crystallography reveals that the indole-3-carboxamide carbonyl oxygen forms a critical hydrogen bond with Arg770, while the meta-aminophenyl substituent extends into a solvent-exposed region, enhancing solubility [9]. For kinase targets like EGFR/BRAFV600E, the carboxamide linker orients the indole and aniline moieties to occupy adjacent hydrophobic pockets, as demonstrated by molecular docking studies of analogues such as compound 3e (IC₅₀ = 68 nM against EGFRT790M) [8].
Table 2: Structure-Activity Relationship (SAR) of Key Chloroindole Derivatives
Structural Feature | Role in Bioactivity | Example Compound & Activity Data |
---|---|---|
5-Chloro Substitution | Enhances binding to hydrophobic pockets; improves metabolic stability | CP-320626: hLGPa IC₅₀ = 0.7 μM [9] vs non-chloro analogue IC₅₀ = 12.5 μM |
Indole N1-H | Critical H-bond donor; removal via N-alkylation often diminishes activity | 5-Chloro-N-arylindole-2-carboxamides: >100-fold loss in GP inhibition upon N-methylation [9] |
C3-Carboxamide Linker | Provides H-bond acceptor/donor pairs; enables vectorial attachment to auxiliaries | Osimertinib: Binds EGFR T790M via indole-carboxamide hinge interactions (IC₅₀ = 1 nM) [8] |
Meta-Substituted Aniline | Optimizes solubility and target-specific interactions | Compound 13a (5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]indole-2-carboxamide): hLGPa IC₅₀ = 0.4 μM [9] |
Chlorinated indoles exhibit broad-spectrum bioactivity, particularly against drug-resistant pathogens and metabolic dysregulation pathways. Their mechanism often involves targeting virulence factors or rate-limiting enzymes:
Anti-Infective Applications:
Metabolic Disease Targeting:
Table 3: Bioactivity Profile of Chlorinated Indole Carboxamides
Compound Class | Representative Structure | Primary Target | Key Activity Data | Reference |
---|---|---|---|---|
Glycogen Phosphorylase Inhibitors | 5-Chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide | Human liver GP | IC₅₀ = 0.4 μM; Glucose output inhibition in hepatocytes: 78% at 10 μM | [9] |
Antibiofilm Agents | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA biofilm formation | MIC = 0.98 μg/mL; Biofilm inhibition: >80% at 0.5× MIC | [10] |
Kinase Inhibitors | 5-Chloro-1H-indole-2-carboxylate (m-piperidinyl derivative) | EGFRT790M/BRAFV600E | EGFR IC₅₀ = 68 nM; BRAF IC₅₀ = 45 nM; Antiproliferative GI₅₀ = 29 nM | [8] |
HCV NS5A Inhibitors | Tetracyclic indole derivative | HCV NS5A protein | EC₅₀ = 0.0007–0.003 nM (genotypes 1a–4a) | [5] |
The structural versatility of 3-(5-chloro-1H-indole-3-carbonyl)aniline positions it as a multipurpose pharmacophore. Its meta-aminophenyl moiety offers a synthetic handle for derivatization—enabling conjugation with triazoles, heterocycles, or biologics to enhance solubility or target specificity. Ongoing research exploits this flexibility to develop dual-targeting molecules, particularly for comorbid conditions like diabetes-cancer syndromes or biofilm-associated chronic infections [6] [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3